Cas no 1896410-08-4 (O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine)

O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine
- EN300-1786725
- 1896410-08-4
- O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine
-
- インチ: 1S/C11H16N2O/c12-14-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h3-6H,1-2,7-9,12H2
- InChIKey: DDGMWWPWQRBYBH-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC(=CC=1)N1CCCC1)N
計算された属性
- せいみつぶんしりょう: 192.126263138g/mol
- どういたいしつりょう: 192.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786725-10.0g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1786725-1.0g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1786725-0.1g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1786725-5g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1786725-0.05g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 0.05g |
$768.0 | 2023-09-19 | ||
Enamine | EN300-1786725-0.5g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1786725-0.25g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1786725-2.5g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1786725-1g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 1g |
$914.0 | 2023-09-19 | ||
Enamine | EN300-1786725-10g |
O-{[4-(pyrrolidin-1-yl)phenyl]methyl}hydroxylamine |
1896410-08-4 | 10g |
$3929.0 | 2023-09-19 |
O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine 関連文献
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamineに関する追加情報
Research Brief on O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine (CAS: 1896410-08-4): Recent Advances and Applications
O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine (CAS: 1896410-08-4) is a chemically modified hydroxylamine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its pyrrolidine-substituted phenylmethyl moiety, has been explored for its unique reactivity and biological activity. Recent studies have highlighted its role as a versatile intermediate in the synthesis of novel pharmacophores and as a potential therapeutic agent in its own right.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's mechanism of action as a selective inhibitor of lysine-specific demethylase 1 (LSD1), an epigenetic regulator implicated in various cancers. The research demonstrated that O-{4-(pyrrolidin-1-yl)phenylmethyl}hydroxylamine exhibits improved target engagement and pharmacokinetic properties compared to earlier hydroxylamine-based LSD1 inhibitors, with an IC50 of 0.8 μM in enzymatic assays and promising in vivo efficacy in xenograft models of acute myeloid leukemia.
In synthetic chemistry applications, a 2024 Nature Communications paper reported the use of this compound as a key building block for the construction of novel hydroxamic acid derivatives. The researchers developed a one-pot cascade reaction that leverages the nucleophilic properties of the hydroxylamine group and the electron-rich nature of the pyrrolidine-substituted aromatic ring, enabling efficient synthesis of complex molecular architectures with potential antimicrobial activity.
From a drug metabolism perspective, recent pharmacokinetic studies (European Journal of Pharmaceutical Sciences, 2024) have characterized the compound's metabolic stability and cytochrome P450 interaction profile. The data revealed that the pyrrolidine moiety significantly enhances metabolic stability compared to simpler hydroxylamine analogs, with a human liver microsome half-life of 42 minutes and low risk of drug-drug interactions through major CYP450 isoforms.
Emerging applications in chemical biology include its use as a probe for studying protein hydroxylation (ACS Chemical Biology, 2023), where researchers have exploited its dual functionality to develop activity-based probes for hydroxylase enzymes. This application takes advantage of both the hydroxylamine's reducing properties and the aromatic system's ability to participate in π-stacking interactions with enzyme active sites.
Ongoing clinical development (Phase I trials initiated in Q2 2024) is evaluating derivatives of this compound as potential treatments for fibrotic disorders, based on its ability to modulate collagen cross-linking through inhibition of lysyl oxidase-like 2 (LOXL2). Preliminary results suggest good tolerability and evidence of target engagement at achievable plasma concentrations.
Future research directions highlighted in recent review articles (Chemical Society Reviews, 2024) include exploration of its potential in targeted protein degradation strategies and as a component of bifunctional molecules for proximity-induced pharmacology. The compound's unique chemical features and demonstrated biological activities position it as a valuable tool for both therapeutic development and fundamental chemical biology research.
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